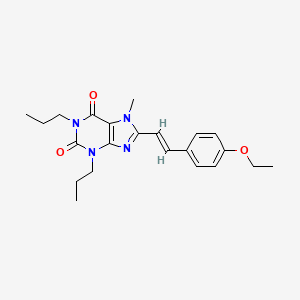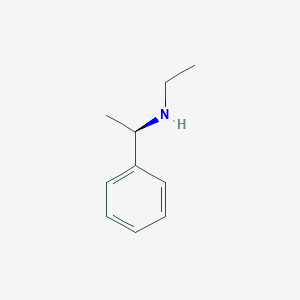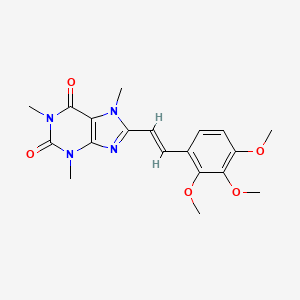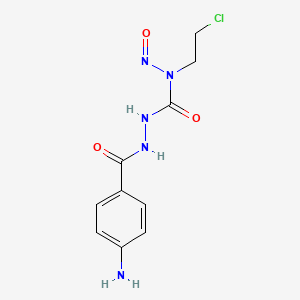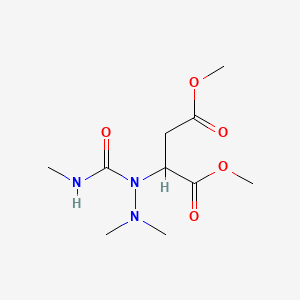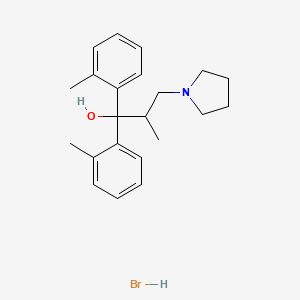
1-Pyrrolidinepropanol, alpha,alpha-bis(o-tolyl)-beta-methyl-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidinepropanol, alpha,alpha-bis(o-tolyl)-beta-methyl-, hydrobromide is a chemical compound with a complex structure. It is characterized by the presence of a pyrrolidine ring, a propanol group, and two o-tolyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Pyrrolidinepropanol, alpha,alpha-bis(o-tolyl)-beta-methyl-, hydrobromide typically involves several steps. The synthetic routes and reaction conditions can vary, but a common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound.
Introduction of the Propanol Group: This step involves the addition of a propanol group to the pyrrolidine ring, often through a nucleophilic substitution reaction.
Attachment of the o-Tolyl Groups: The o-tolyl groups are introduced through a Friedel-Crafts alkylation reaction.
Formation of the Hydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the hydrobromide salt.
Analyse Des Réactions Chimiques
1-Pyrrolidinepropanol, alpha,alpha-bis(o-tolyl)-beta-methyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Pyrrolidinepropanol, alpha,alpha-bis(o-tolyl)-beta-methyl-, hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Pyrrolidinepropanol, alpha,alpha-bis(o-tolyl)-beta-methyl-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
1-Pyrrolidinepropanol, alpha,alpha-bis(o-tolyl)-beta-methyl-, hydrobromide can be compared with other similar compounds, such as:
1-Pyrrolidinepropanol, alpha,alpha-bis(p-tolyl)-beta-methyl-, hydrobromide: This compound has p-tolyl groups instead of o-tolyl groups, leading to different chemical properties.
1-Pyrrolidinepropanol, alpha,alpha-bis(m-tolyl)-beta-methyl-, hydrobromide: This compound has m-tolyl groups, which also result in different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
102584-53-2 |
|---|---|
Formule moléculaire |
C22H30BrNO |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
2-methyl-1,1-bis(2-methylphenyl)-3-pyrrolidin-1-ylpropan-1-ol;hydrobromide |
InChI |
InChI=1S/C22H29NO.BrH/c1-17-10-4-6-12-20(17)22(24,21-13-7-5-11-18(21)2)19(3)16-23-14-8-9-15-23;/h4-7,10-13,19,24H,8-9,14-16H2,1-3H3;1H |
Clé InChI |
VVJLGVSSYUZIFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C2=CC=CC=C2C)(C(C)CN3CCCC3)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


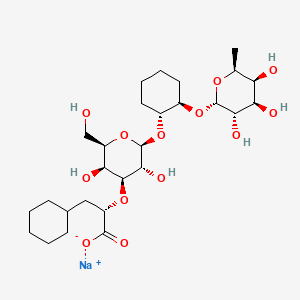

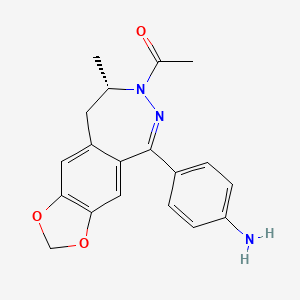
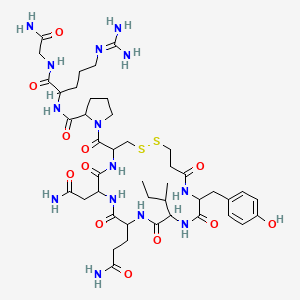
![[(3S,3aR,6S,6aS)-3-(6-pyrrolidin-1-ylpurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12773923.png)
![4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride](/img/structure/B12773928.png)
